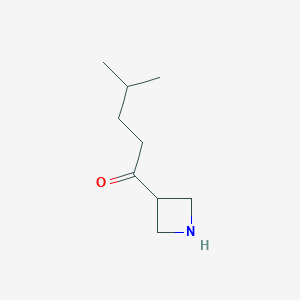

1-(Azetidin-3-yl)-4-methylpentan-1-one

Description

1-(Azetidin-3-yl)-4-methylpentan-1-one (CAS 1596942-12-9) is a ketone-containing compound featuring a 4-membered azetidine ring (a saturated heterocycle with one nitrogen atom) and a branched 4-methylpentan-1-one chain. Its molecular formula is C₉H₁₇NO, with a molecular weight of 155.24 g/mol . The azetidine ring introduces unique steric and electronic properties, including ring strain and enhanced reactivity compared to larger heterocycles. This compound is of interest in medicinal chemistry due to the azetidine moiety’s role as a bioisostere in drug design, though specific biological data for this derivative remain undisclosed in publicly available sources.

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(azetidin-3-yl)-4-methylpentan-1-one |

InChI |

InChI=1S/C9H17NO/c1-7(2)3-4-9(11)8-5-10-6-8/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

HGKPXRXLAFTRBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(=O)C1CNC1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)-4-methylpentan-1-one can be achieved through several synthetic routes. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is highly efficient for synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

1-(Azetidin-3-yl)-4-methylpentan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Azetidin-3-yl)-4-methylpentan-1-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(Azetidin-3-yl)-4-methylpentan-1-one exerts its effects involves interactions with molecular targets and pathways. These interactions can vary depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Azetidine vs. Furan/Pyridine :

- The 4-membered azetidine ring introduces significant ring strain , enhancing reactivity in nucleophilic or ring-opening reactions compared to the more stable 5- or 6-membered furan/pyridine rings .

- The nitrogen in azetidine and pyridine contributes to polarity and hydrogen-bonding capacity, whereas the oxygen in furan increases electron-rich aromaticity, favoring electrophilic substitution .

Physicochemical Properties

- Solubility : The azetidine derivative’s polarity (due to the N-atom) likely improves aqueous solubility compared to the lipophilic furan analog. Pyridine’s planar structure may enhance π-π stacking in crystalline phases .

- Reactivity : Azetidine’s strain may facilitate ring-opening reactions, while furan’s aromaticity stabilizes it against electrophilic attacks. Pyridine’s basic N-atom enables protonation under acidic conditions .

Biological Activity

1-(Azetidin-3-yl)-4-methylpentan-1-one is a compound of growing interest in medicinal chemistry due to its unique structural features, particularly the azetidine ring, which imparts distinctive chemical and biological properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes an azetidine ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

1-(Azetidin-3-yl)-4-methylpentan-1-one exerts its biological effects through several mechanisms:

- Enzyme Interaction : The azetidine ring can interact with specific enzymes, modulating their activity. This interaction may involve binding to active sites, thereby inhibiting or activating metabolic pathways.

- Receptor Modulation : The compound may influence receptor activity, potentially affecting signal transduction pathways critical for cellular responses.

- Hydrogen Bonding : The ability to form hydrogen bonds with biological macromolecules enhances its interaction with target proteins.

Antimicrobial Properties

Research indicates that compounds with similar azetidine structures exhibit notable antimicrobial activity. For instance, derivatives have been shown to inhibit bacterial growth effectively. A study highlighted that azetidine derivatives could serve as potential leads for developing new antibiotics due to their efficacy against resistant strains .

Anticancer Activity

Recent investigations into 1-(Azetidin-3-yl)-4-methylpentan-1-one have revealed promising anticancer properties. In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves disrupting tubulin dynamics, leading to cell cycle arrest .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induces apoptosis |

| PC-3 (Prostate Cancer) | 7.8 | Inhibits proliferation |

Study 1: Anticancer Efficacy

A study conducted on the effects of 1-(Azetidin-3-yl)-4-methylpentan-1-one on MCF-7 breast cancer cells demonstrated significant antiproliferative effects at nanomolar concentrations. The treatment led to increased apoptosis markers, confirming its potential as an anticancer agent .

Study 2: Antimicrobial Activity

In a comparative analysis of various azetidine derivatives, 1-(Azetidin-3-yl)-4-methylpentan-1-one exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to be significantly lower than those of conventional antibiotics .

Applications in Medicine

The unique properties of 1-(Azetidin-3-yl)-4-methylpentan-1-one position it as a candidate for various therapeutic applications:

- Antibiotic Development : Its antimicrobial properties suggest potential use in developing new antibiotics.

- Cancer Therapy : Given its ability to induce apoptosis in cancer cells, further research could lead to its application in cancer treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.